(1S)-1-phenylhexan-1-ol

Catalog No.
S6603616
CAS No.
138381-77-8
M.F
C12H18O
M. Wt
178.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-1-phenylhexan-1-ol

CAS Number

138381-77-8

Product Name

(1S)-1-phenylhexan-1-ol

IUPAC Name

(1S)-1-phenylhexan-1-ol

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C12H18O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12-13H,2-3,5,10H2,1H3/t12-/m0/s1

InChI Key

SVCRDVHXRDRHCP-LBPRGKRZSA-N

SMILES

CCCCCC(C1=CC=CC=C1)O

Canonical SMILES

CCCCCC(C1=CC=CC=C1)O

Isomeric SMILES

CCCCC[C@@H](C1=CC=CC=C1)O

Asymmetric Synthesis

(S)-1-Phenyl-1-hexanol can serve as a chiral pool starting material for asymmetric synthesis. Chiral pool starting materials are readily available chiral compounds that can be used to introduce chirality into other molecules. Due to its (S) configuration, (S)-1-Phenyl-1-hexanol can be used to synthesize other chiral compounds with high enantioselectivity (enantiomeric purity) through various reactions, such as oxidation-reduction reactions or nucleophilic substitution reactions. PubChem: )

Liquid Crystals

(S)-1-Phenyl-1-hexanol possesses a long, linear structure with a chiral center, making it a candidate material for the development of liquid crystals. Liquid crystals exhibit properties between those of solids and liquids and find applications in various technologies, including displays, optical filters, and sensors. The chirality of (S)-1-Phenyl-1-hexanol can influence the self-assembly properties of the molecules, potentially leading to unique liquid crystal phases with specific optical properties. ScienceDirect:

Supramolecular Chemistry

The self-assembly properties of (S)-1-Phenyl-1-hexanol can also be exploited in supramolecular chemistry, a field that deals with the creation of complex structures from molecular building blocks. The chiral interactions between (S)-1-Phenyl-1-hexanol molecules can lead to the formation of well-defined supramolecular assemblies with specific functionalities. These assemblies can have potential applications in areas like drug delivery, catalysis, and molecular recognition. Royal Society of Chemistry:

(1S)-1-phenylhexan-1-ol is an organic compound classified as a secondary alcohol. Its molecular formula is C12H18OC_{12}H_{18}O, and it has a molar mass of approximately 178.27 g/mol. The compound features a phenyl group attached to a hexanol backbone, specifically at the first carbon position, which contributes to its unique properties and reactivity. The compound is known for its characteristic aromatic odor, making it of interest in various applications, particularly in the fragrance industry.

Typical of alcohols. Key reactions include:

  • Oxidation: The alcohol can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as manganese dioxide or chromium trioxide. This transformation is significant in synthetic organic chemistry for creating more reactive intermediates .
  • Esterification: Reacting with carboxylic acids can yield esters, which are important in the production of fragrances and flavoring agents.
  • Dehydration: Under acidic conditions, (1S)-1-phenylhexan-1-ol can undergo dehydration to form alkenes, which are valuable intermediates in organic synthesis.

The synthesis of (1S)-1-phenylhexan-1-ol typically involves several methods:

  • Reduction of Ketones: One common approach is the reduction of the corresponding ketone using reducing agents like lithium aluminum hydride or sodium borohydride. This method allows for selective reduction under mild conditions.
  • Alkylation Reactions: Another method involves the alkylation of phenyl compounds with hexanal or other alkyl halides under basic conditions to yield the desired alcohol .
  • Grignard Reaction: The Grignard reagent derived from phenylmagnesium bromide can react with hexanal to produce (1S)-1-phenylhexan-1-ol after hydrolysis.

(1S)-1-phenylhexan-1-ol finds applications across various fields:

  • Fragrance Industry: Due to its pleasant aromatic profile, it is used as a fragrance component in perfumes and cosmetics.
  • Flavoring Agents: It is also utilized as a flavoring agent in food products.
  • Chemical Intermediate: The compound serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Several compounds share structural similarities with (1S)-1-phenylhexan-1-ol, including:

Compound NameMolecular FormulaKey Characteristics
1-OctanolC8H18OC_8H_{18}OAn eight-carbon straight-chain alcohol; used as a solvent and surfactant.
2-PhenylethanolC8H10OC_8H_{10}OA phenolic compound with applications in perfumery; has different reactivity due to position of hydroxyl group.
3-Phenylpropan-1-olC10H14OC_{10}H_{14}OSimilar structure but shorter carbon chain; used in flavoring and fragrance industries.
2-HexanolC6H14OC_6H_{14}OA branched-chain alcohol; used as a solvent and in chemical synthesis.

Uniqueness

(1S)-1-phenylhexan-1-ol stands out due to its specific stereochemistry and the presence of both an aromatic ring and a longer aliphatic chain. This combination provides unique physical properties such as higher boiling points compared to simpler alcohols and distinctive sensory characteristics that enhance its utility in fragrances and flavors.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

178.135765193 g/mol

Monoisotopic Mass

178.135765193 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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